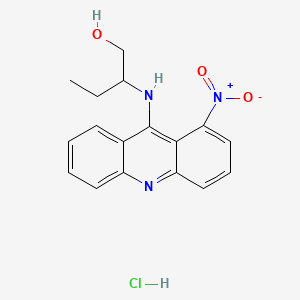
1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, monohydrochloride is a chemical compound with a complex structure that includes a butanol backbone and an acridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, monohydrochloride typically involves multiple steps, starting with the preparation of the acridine derivative. The nitro group is introduced through nitration reactions, and the amino group is added via amination reactions. The final step involves the formation of the monohydrochloride salt, which is achieved by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as crystallization or chromatography to obtain the pure monohydrochloride salt. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the acridine ring.
Substitution: The butanol moiety can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-acridine derivatives and substituted butanol compounds
Scientific Research Applications
1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and acridine moiety play crucial roles in its activity, potentially interfering with cellular processes and pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acridine derivatives and nitro-substituted butanol compounds. Examples include:
- 1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, free base
- 1-Butanol, 2-((1-amino-9-acridinyl)amino)-, monohydrochloride
Uniqueness
1-Butanol, 2-((1-nitro-9-acridinyl)amino)-, monohydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
80704-88-7 |
|---|---|
Molecular Formula |
C17H18ClN3O3 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-[(1-nitroacridin-9-yl)amino]butan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H17N3O3.ClH/c1-2-11(10-21)18-17-12-6-3-4-7-13(12)19-14-8-5-9-15(16(14)17)20(22)23;/h3-9,11,21H,2,10H2,1H3,(H,18,19);1H |
InChI Key |
NQQCIGDNXGENED-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















